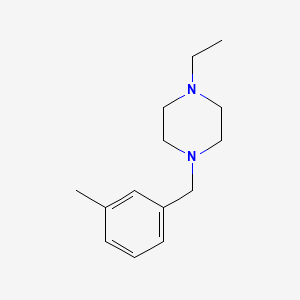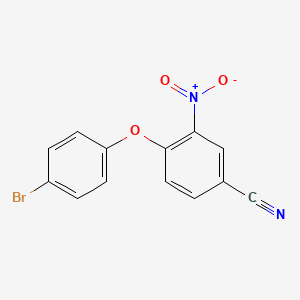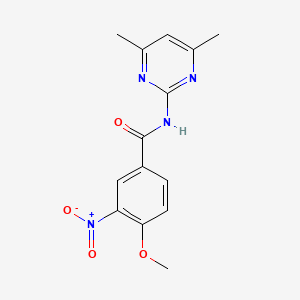
N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as Fmoc-protected ethylenediamine, is a commonly used reagent in peptide synthesis. It is a derivative of ethylenediamine and is widely used for the protection of the amino group during peptide synthesis. Fmoc-protected ethylenediamine is a white crystalline powder that is soluble in common organic solvents like methanol, ethanol, and acetonitrile.
Wirkmechanismus
N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine acts as a protecting group for the amino group of the amino acid during peptide synthesis. The Fmoc group is removed by treatment with a base like piperidine, which exposes the amino group for further reaction.
Biochemical and Physiological Effects:
N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine itself does not have any biochemical or physiological effects since it is a reagent used in peptide synthesis. However, peptides synthesized using N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine may have various biochemical and physiological effects depending on their sequence and structure.
Vorteile Und Einschränkungen Für Laborexperimente
N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine is a widely used reagent in peptide synthesis due to its ease of use and compatibility with various reaction conditions. However, it has some limitations like low solubility in water and the need for a base like piperidine for deprotection. Additionally, the Fmoc group may interfere with certain reactions, which may require the use of alternative protecting groups.
Zukünftige Richtungen
1. Development of new protecting groups for the amino group in peptide synthesis
2. Optimization of the synthesis method for N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine to improve yield and purity
3. Investigation of the effects of N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine on peptide structure and function
4. Development of new methods for peptide synthesis using N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine
5. Application of N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine in the synthesis of bioactive peptides for drug development.
Synthesemethoden
N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine can be synthesized by reacting Fmoc-Cl with ethylenediamine in the presence of a base like triethylamine. The reaction occurs at room temperature and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine is widely used in peptide synthesis, which is an important area of research in biochemistry and molecular biology. Peptides are short chains of amino acids that play important roles in various biological processes. Peptide synthesis is used to produce peptides for research purposes, drug development, and other applications.
Eigenschaften
IUPAC Name |
N'-(9H-fluoren-2-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20(2)10-11-21(3)14-15-8-9-19-17(12-15)13-16-6-4-5-7-18(16)19/h4-9,12H,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKBYZXNRRNTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5413962 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)


![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)
